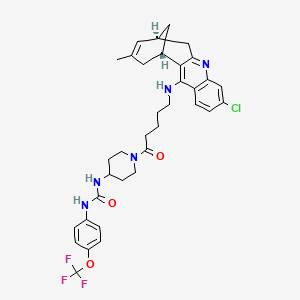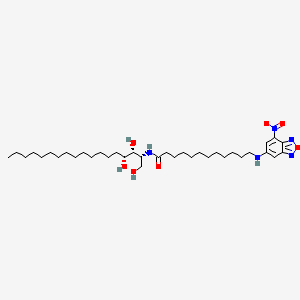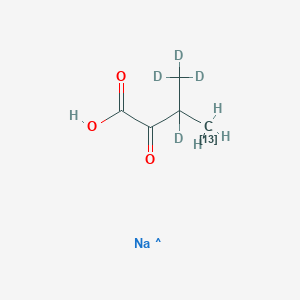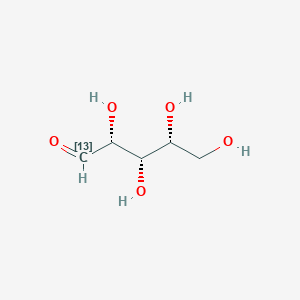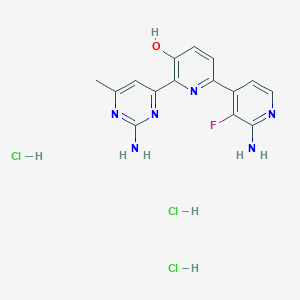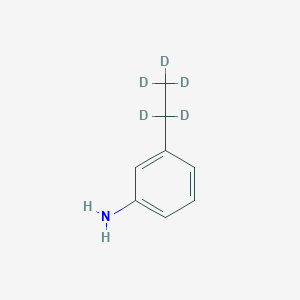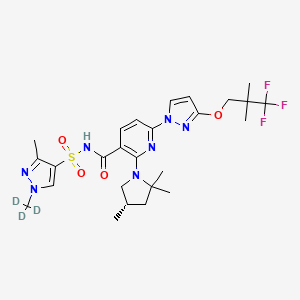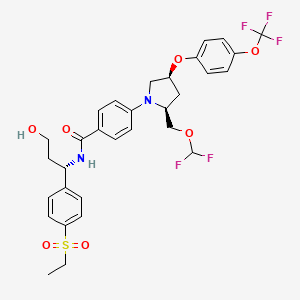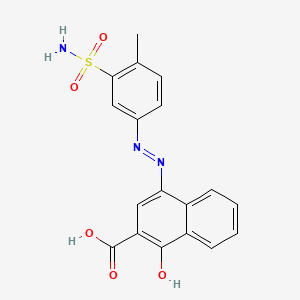
Glyoxalase I inhibitor 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyoxalase I inhibitor 6 is a compound that inhibits the activity of the enzyme glyoxalase I. Glyoxalase I is a key enzyme in the glyoxalase system, which is responsible for detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis. Inhibition of glyoxalase I has been studied for its potential therapeutic applications, particularly in cancer treatment, as it can lead to the accumulation of toxic metabolites in cancer cells, inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common approach involves the use of ligand-based pharmacophore modeling and molecular docking to identify potential inhibitors, followed by the synthesis of these compounds through organic reactions . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Glyoxalase I inhibitor 6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure to enhance its inhibitory activity or to study its interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the inhibitor with enhanced activity or stability, as well as byproducts that need to be separated and purified .
Scientific Research Applications
Glyoxalase I inhibitor 6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved properties . In biology, it is used to investigate the role of glyoxalase I in cellular processes and to study the effects of its inhibition on cell viability and function . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer and other diseases characterized by elevated levels of methylglyoxal . In industry, it is used in the development of new drugs and in the study of enzyme kinetics and inhibition .
Mechanism of Action
Glyoxalase I inhibitor 6 exerts its effects by binding to the active site of glyoxalase I, thereby preventing the enzyme from catalyzing the conversion of methylglyoxal to S-D-lactoylglutathione . This leads to the accumulation of methylglyoxal, which can induce oxidative stress and apoptosis in cells . The molecular targets of this compound include the zinc ions in the active site of the enzyme, which are essential for its catalytic activity . The pathways involved in the mechanism of action include the glyoxalase system and the pathways related to oxidative stress and apoptosis .
Comparison with Similar Compounds
Glyoxalase I inhibitor 6 is unique in its high potency and specificity for glyoxalase I compared to other similar compounds . Similar compounds include nordihydroguaiaretic acid and myricetin, which also inhibit glyoxalase I but with lower potency and different mechanisms of action . The uniqueness of this compound lies in its ability to bind more effectively to the active site of the enzyme, resulting in stronger inhibition and greater therapeutic potential .
Properties
Molecular Formula |
C18H15N3O5S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-hydroxy-4-[(4-methyl-3-sulfamoylphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H15N3O5S/c1-10-6-7-11(8-16(10)27(19,25)26)20-21-15-9-14(18(23)24)17(22)13-5-3-2-4-12(13)15/h2-9,22H,1H3,(H,23,24)(H2,19,25,26) |
InChI Key |
DXHDPHYZULAOTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


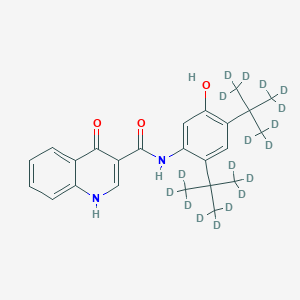


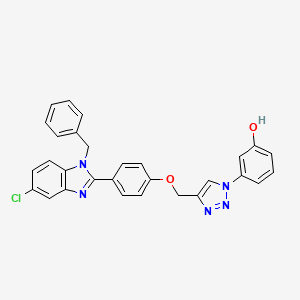
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)
